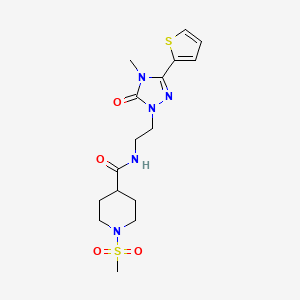

4-(4-(对甲苯基)喹唑啉-2-基)吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-(4-(p-Tolyl)quinazolin-2-yl)morpholine is a derivative of quinazoline, a bicyclic aromatic heterocyclic compound. Quinazoline derivatives are known for their wide range of biological activities, which makes them significant in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related quinazoline derivatives and their synthesis, molecular interactions, and biological activities.

Synthesis Analysis

The synthesis of quinazoline derivatives typically involves the formation of the quinazoline core followed by functionalization at various positions on the ring. For instance, the synthesis of 4-(1,3-Thiazol-2-yl)morpholine derivatives as potent inhibitors of phosphoinositide 3-kinase involves the creation of the quinazoline core and subsequent attachment of a morpholine group . Similarly, the synthesis of 7-Morpholino-2-[4-(Trifluoromethyl)Phenyl]Quinazolin-4(3H)-One involves multiple steps, starting from 4-chloro-2-nitrobenzoic acid and leading to the final condensation with morpholine . These methods provide insight into the potential synthetic routes that could be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of nitrogen atoms within the bicyclic ring, which can interact with various biological targets. The interaction between 4-(1H-indol-3-yl)-2-(p-tolyl)quinazoline-3-oxide and human serum albumin (HSA) demonstrates the importance of the quinazoline structure in binding to biological molecules. The study found that hydrophobic interactions and hydrogen bonds play a significant role in the binding process . This suggests that the molecular structure of 4-(4-(p-Tolyl)quinazolin-2-yl)morpholine would also exhibit similar interactions due to the presence of the quinazoline core and morpholine group.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, particularly at functional groups attached to the quinazoline core. The synthesis of quinazolin-4-amines containing p-toluenesulfonate moiety involves a sulfonyl reaction in DMF . This indicates that the compound of interest may also be amenable to reactions that introduce sulfonate groups or other substituents, which can modify its chemical properties and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The presence of aromatic rings, nitrogen atoms, and functional groups like morpholine can affect the compound's solubility, stability, and reactivity. Although the specific physical and chemical properties of 4-(4-(p-Tolyl)quinazolin-2-yl)morpholine are not detailed in the provided papers, the studies on related compounds suggest that it would exhibit properties typical of quinazoline derivatives, such as moderate solubility in organic solvents and the ability to form stable complexes with biological molecules .

科学研究应用

腐蚀抑制

与目标化合物相关的喹唑啉酮衍生物已被评估其作为酸性介质中低碳钢的腐蚀抑制剂的功效。通过电化学方法、表面分析和紫外-可见光谱法研究的它们的抑制效率表明,这些化合物在低碳钢表面形成一层保护层,从而防止腐蚀。该特性归因于喹唑啉酮衍生物在金属表面的化学吸附,这得到了 DFT 计算和蒙特卡罗模拟的证实(Errahmany 等人,2020)。

抗癌活性

一种新型的强效和选择性 FLT3 抑制剂(一种喹唑啉酮衍生物)表现出显着的体外和体内抗急性髓系白血病 (AML) 活性。构效关系 (SAR) 研究导致了识别出对 FLT3 驱动的 AML 具有增强效力的化合物。在小鼠模型中,其中一种化合物显示出完全的肿瘤消退,没有明显的毒性,表明其作为 AML 治疗剂的潜力(Li 等人,2012)。

分子结构和性质

对喹唑啉酮衍生物的研究扩展到通过合成和表征技术(如核磁共振、傅里叶变换红外光谱和 X 射线衍射)了解它们的分子结构和性质。这些研究提供了对喹唑啉酮化合物的构象稳定性和分子间相互作用的见解,有助于更广泛地了解它们的化学行为以及在材料科学和药物中的潜在应用(Sun 等人,2021)。

光物理和电化学性质

喹唑啉酮及其衍生物的光物理和电化学性质已被研究,使其成为光电器件和具有特殊光学特性的材料的应用候选者。例如,对咔唑基取代的喹唑啉酮的研究集中在它们在固态和溶液中的发光,探索它们在有机发光二极管 (OLED) 中的潜力,以及作为具有高三重态能级的材料用于磷光应用(Gudeika 等人,2017)。

未来方向

Quinazoline derivatives, including “4-(4-(p-Tolyl)quinazolin-2-yl)morpholine”, are being designed and synthesized as potential drugs of anticancer potency against various cancers . The future directions of research could involve further investigation into the biological activities and potential therapeutic applications of these compounds.

属性

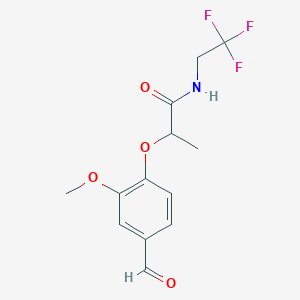

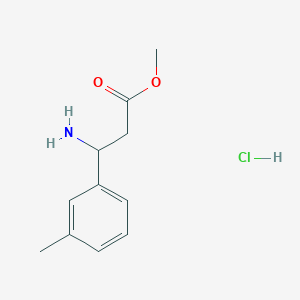

IUPAC Name |

4-[4-(4-methylphenyl)quinazolin-2-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-14-6-8-15(9-7-14)18-16-4-2-3-5-17(16)20-19(21-18)22-10-12-23-13-11-22/h2-9H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZJSAGAZMYALI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(p-Tolyl)quinazolin-2-yl)morpholine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3014265.png)

![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3014268.png)

![N-(2-fluorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)

![7-(4-methoxyphenyl)-3-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3014278.png)

![N-(4-ethylphenyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B3014279.png)

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3014280.png)